molecular formula C17H17F2NO3S B2735232 4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine CAS No. 1396712-59-6

4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine

Cat. No. B2735232
CAS RN: 1396712-59-6
M. Wt: 353.38
InChI Key: WDQWSEYZOMUXKP-UHFFFAOYSA-N
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Description

The compound “4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential bioactivity . The presence of the sulfonyl and difluorobenzyl groups could also influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine ring and the phenyl ring are likely to be planar due to the nature of their bonding. The sulfonyl group is typically trigonal planar around the sulfur atom, and the difluorobenzyl group would have the typical geometry of a substituted benzene .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The morpholine ring could potentially undergo reactions at the nitrogen or through ring-opening. The sulfonyl group could act as a leaving group or undergo substitution reactions. The difluorobenzyl group could participate in reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would determine properties like solubility, melting/boiling points, and stability .

Scientific Research Applications

Organic Synthesis Applications

  • Sulfonyl Chloride Characterization and Derivatives: N-Phenylmorpholine reacted with chlorosulfonic acid to produce sulfonyl chloride derivatives, which were further characterized and transformed into various sulfonamides. This demonstrates the compound's utility in creating diverse chemical structures for further applications in synthetic chemistry (Cremlyn et al., 1992).

Pharmaceutical Development

  • Anticancer Activity: Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally similar to the query compound, showed potent cytotoxic activity against several human cancer cell lines. These findings suggest the potential of such compounds in developing new anticancer agents (Ravichandiran et al., 2019).

Material Science

  • Proton Exchange Membranes: Sulfonated poly(arylene ether sulfone) copolymers, which could be related to the functional groups present in the query compound, were developed for fuel cell applications. These materials demonstrated high proton conductivity, highlighting the importance of sulfonyl and phenyl groups in designing efficient proton exchange membranes (Kim et al., 2008).

Environmental Applications

  • Water Treatment: Research on sorption of perfluorinated compounds using activated carbon and resin indicated the potential of sulfonyl-containing compounds in water purification technologies. This suggests that compounds with sulfonyl groups, similar to the query chemical, may play a role in developing new materials for removing pollutants from water (Yu et al., 2009).

Safety and Hazards

As with any chemical compound, handling “4-((3,5-Difluorobenzyl)sulfonyl)-2-phenylmorpholine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

4-[(3,5-difluorophenyl)methylsulfonyl]-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S/c18-15-8-13(9-16(19)10-15)12-24(21,22)20-6-7-23-17(11-20)14-4-2-1-3-5-14/h1-5,8-10,17H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQWSEYZOMUXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)CC2=CC(=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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